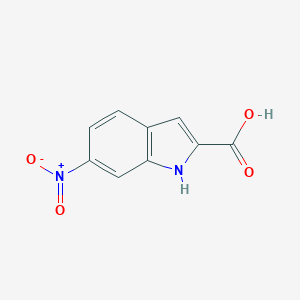

6-nitro-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

6-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJNWVLWQQNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405806 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-00-9 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-nitro-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-nitro-1H-indole-2-carboxylic acid, a crucial building block in the development of various therapeutic agents. This document details established methodologies, including direct nitration, chiral pool synthesis, and classic indole syntheses, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application in research and development settings.

Introduction

This compound is a key heterocyclic building block in organic synthesis. Its strategic functionalization, featuring a nitro group amenable to further transformations and a carboxylic acid for coupling reactions, makes it a valuable precursor for a variety of biologically significant molecules. Notably, it is an important intermediate in the synthesis of analogs of DNA-interactive antibiotics. This guide outlines the principal synthetic pathways to this compound, offering a comparative analysis to aid in methodological selection based on specific research or drug development needs, particularly concerning stereochemistry.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes. The most prevalent methods include the direct nitration of an indoline precursor and a multi-step chiral synthesis starting from L-phenylalanine. Classic indole syntheses such as the Fischer and Reissert methods also present viable, albeit potentially more complex, pathways.

| Method | Starting Material | Key Reagents | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |

| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~67-72% for 6-nitro isomer[1][2] | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer requiring separation.[1][3] | Utilizes commercially available starting material; relatively straightforward procedure.[1][3] | Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates.[1] |

| Chiral Synthesis | L-phenylalanine | Urea nitrate/H₂SO₄, Bromine, Intramolecular cyclization | ~53% overall yield[1][2] | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[1][2] | Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[1][2] | Multi-step synthesis with a moderate overall yield.[1] |

| Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Pyruvic acid | Acid catalyst (e.g., PPA, H₂SO₄) | Variable, often moderate to low. | Regioselectivity can be an issue depending on the substituents. | A classic and versatile method for indole synthesis.[4][5] | May require specific precursors and optimization of reaction conditions. |

| Reissert Indole Synthesis | 2,4-Dinitrotoluene, Diethyl oxalate | Base (e.g., NaOEt), Reducing agent (e.g., Zn/CH₃COOH) | Moderate | Good regioselectivity for the 2-carboxy indole. | A direct route to indole-2-carboxylic acids from nitrotoluenes.[6][7] | Requires a suitable dinitrotoluene starting material. |

Detailed Synthetic Methodologies and Experimental Protocols

Direct Nitration of Indoline-2-carboxylic Acid

A prevalent and straightforward method for the synthesis of this compound involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[3] The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.[3] The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[3] This regioselectivity results in 6-nitroindoline-2-carboxylic acid as the major product, with the 5-nitro isomer being a significant byproduct.[3] The resulting 6-nitroindoline-2-carboxylic acid can then be dehydrogenated to afford the target indole.

Step 1: Synthesis of 6-nitroindoline-2-carboxylic acid

-

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d 1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[3]

-

Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.[3]

-

Pour the reaction mixture into crushed ice (e.g., 500 g).[3]

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[3]

-

Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[3]

-

Extract the pH-adjusted aqueous phase with ethyl acetate.[3]

-

Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.[3]

-

Evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.[3]

-

Step 2: Dehydrogenation to this compound

-

Materials:

-

6-nitroindoline-2-carboxylic acid

-

Methanol

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene or Dioxane

-

-

Procedure:

-

The 6-nitroindoline-2-carboxylic acid is first esterified to its methyl ester by refluxing in methanol with a catalytic amount of strong acid (e.g., concentrated sulfuric acid).[8]

-

The resulting methyl 6-nitroindoline-2-carboxylate is dissolved in a suitable solvent like toluene or dioxane.[8]

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution.[8]

-

The reaction mixture is heated at reflux for several hours.[8]

-

After cooling, the mixture is filtered to remove the precipitated hydroquinone.

-

The filtrate is washed with a basic solution, dried, and concentrated under reduced pressure to yield methyl 6-nitro-1H-indole-2-carboxylate.[8]

-

Subsequent hydrolysis of the methyl ester yields the target this compound.

-

Caption: Workflow for the direct nitration synthesis.

Chiral Synthesis from L-phenylalanine

This enantioselective synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid, which can then be dehydrogenated to the desired indole.[1]

-

Materials:

-

L-phenylalanine

-

Urea Nitrate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine

-

-

General Procedure:

-

Nitration: L-phenylalanine is nitrated using a mixture of urea nitrate in concentrated sulfuric acid under controlled temperature conditions to yield 2,4-dinitro-L-phenylalanine.[2]

-

Bromination: Subsequent bromination of the dinitrophenylalanine derivative.[2]

-

Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization to form (S)-6-nitroindoline-2-carboxylic acid.[2]

-

Dehydrogenation: The resulting (S)-6-nitroindoline-2-carboxylic acid is then dehydrogenated to (S)-6-nitro-1H-indole-2-carboxylic acid using a similar procedure as described in the direct nitration method.

-

Caption: Workflow for the chiral synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that can be adapted to produce this compound.[5] This approach involves the acid-catalyzed cyclization of a phenylhydrazone.[4] The required 4-nitrophenylhydrazone of pyruvic acid can be formed through the Japp-Klingemann reaction.[9][10][11]

-

Diazotization: 4-nitroaniline is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, to form an intermediate that upon hydrolysis and decarboxylation yields the 4-nitrophenylhydrazone of pyruvic acid.[9]

-

Fischer Indolization: The purified hydrazone is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid, to induce cyclization and form this compound.

Caption: Fischer indole synthesis pathway.

Reissert Indole Synthesis

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes.[6][7] To synthesize the 6-nitro derivative, one would start with 2,4-dinitrotoluene.

-

Condensation: 2,4-dinitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide to form ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate.[6]

-

Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group at the 2-position is selectively reduced to an amine, which then cyclizes onto the adjacent ketone. A reducing agent such as zinc in acetic acid is typically used.[6][7] This step forms the indole ring, yielding this compound.

Caption: Reissert indole synthesis pathway.

Conclusion

This guide has outlined the primary synthetic routes to this compound. The direct nitration of indoline-2-carboxylic acid offers a straightforward approach, while the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often crucial for pharmaceutical applications.[2][3] The Fischer and Reissert indole syntheses represent classic, versatile alternatives that can be tailored for this specific target. The choice of synthetic pathway will depend on the specific requirements of the research or drug development program, including factors such as desired stereochemistry, scalability, and available starting materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Japp-Klingemann_reaction [chemeurope.com]

Spectroscopic Profile of 6-Nitro-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-nitro-1H-indole-2-carboxylic acid. While direct experimental spectra for this specific compound are not widely available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical validation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The indole core, functionalized with a nitro group and a carboxylic acid, offers multiple points for chemical modification, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (N-H) | > 11.0 | broad singlet | Exchangeable with D₂O. |

| H3 | ~7.0 - 7.5 | singlet | |

| H4 | ~7.8 - 8.2 | doublet | |

| H5 | ~7.2 - 7.6 | doublet of doublets | |

| H7 | ~8.0 - 8.4 | doublet | |

| COOH | > 12.0 | broad singlet | Exchangeable with D₂O.[1] |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~130 - 140 | |

| C3 | ~105 - 115 | |

| C3a | ~125 - 135 | |

| C4 | ~120 - 130 | |

| C5 | ~115 - 125 | |

| C6 | ~140 - 150 | Carbon attached to the nitro group. |

| C7 | ~110 - 120 | |

| C7a | ~135 - 145 | |

| C=O | ~165 - 175 | Carboxylic acid carbonyl.[1] |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretching.[1][2] |

| N-H (Indole) | 3300 - 3500 | Medium | |

| C-H (Aromatic) | 3000 - 3100 | Medium | [3] |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Position can be affected by hydrogen bonding.[1] |

| C=C (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong | [3] |

| N-O (Nitro group) | 1500 - 1550 (asymmetric) | Strong | [4] |

| N-O (Nitro group) | 1330 - 1370 (symmetric) | Strong | [4] |

| C-O | 1200 - 1300 | Medium-Strong | |

| C-N | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Fragment | Notes |

| ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts | |

| ESI- | [M-H]⁻ | Deprotonated molecular ion | |

| EI | M⁺• | Molecular ion | |

| [M-COOH]⁺ | Loss of the carboxylic acid group | [4] | |

| [M-NO₂]⁺ | Loss of the nitro group | [4] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Instrumentation (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard proton pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Spectral Width: 0-15 ppm.

-

-

Instrumentation (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation:

-

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive and negative ion modes.

-

-

Data Acquisition: Infuse the sample solution into the ESI source. Record the mass spectrum, showing the relative abundance of ions at different mass-to-charge (m/z) ratios. For high accuracy, use a high-resolution mass spectrometer (HRMS) to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Prepare a series of dilutions from the stock solution.

-

Instrumentation:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

-

Data Acquisition: Use the same solvent for the blank as for the sample solutions. Record the absorbance spectrum for each dilution. The presence of the nitro group is expected to cause a bathochromic shift.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a derivative of this compound might be investigated.

Caption: General workflow for spectroscopic analysis.

Caption: Conceptual signaling pathway for an indole derivative.

References

The Biological Versatility of 6-Nitro-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-nitro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. While direct biological activity data for the parent compound is limited, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of nitroindoles have emerged as promising candidates in oncology, primarily through their ability to target fundamental cellular processes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various indole derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit cell proliferation by 50%.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole | Derivative 5 | HeLa | 5.08 ± 0.91 | |

| Pyrrolidine-substituted 5-nitroindole | Derivative 7 | HeLa | 5.89 ± 0.73 | |

| Methoxy-substituted indole curcumin | Derivative 27 | Hep-2 | 12 | |

| A549 | 15 | |||

| HeLa | 4 | |||

| Indole Mannich base | Compound 1c | HepG2 | 0.9 | |

| MCF-7 | 0.55 | |||

| HeLa | 0.50 | |||

| 1H-indole-2-carboxylic acid derivative | Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified, but potent |

Mechanism of Action: Targeting c-Myc and Inducing Oxidative Stress

A primary mechanism of action for some nitroindole derivatives, particularly 5-nitroindoles, involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, these compounds can induce the production of reactive oxygen species (ROS), further contributing to cancer cell death.

An In-Depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-2-carboxylic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The presence of the nitro group and the carboxylic acid moiety at specific positions on the indole ring imparts unique physicochemical properties that are critical for its application in drug design and development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.15 g/mol |

| Melting Point | 304-305 °C |

| Boiling Point | 520.8 °C at 760 mmHg |

| Density | 1.632 g/cm³ |

| pKa (Predicted) | 4.03 |

| Solubility | Likely soluble in polar organic solvents |

| Appearance | Expected to be a solid |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The capillary tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[1]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[1][2]

Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in water and various organic solvents.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is tightly sealed and agitated at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to pellet the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized strong base solution is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[3][4]

Predicted Spectral Characteristics

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the benzene ring will show signals with splitting patterns influenced by the nitro group. The proton on the indole nitrogen and the carboxylic acid proton will appear as broad singlets, with the carboxylic acid proton being significantly downfield (typically >10 ppm). |

| ¹³C NMR | A distinct signal for the carboxylic acid carbon will be observed in the range of 165-185 ppm. Aromatic carbons will show signals influenced by the electron-withdrawing nitro group. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹.[5][6] A strong C=O stretching vibration for the carboxylic acid should appear around 1700-1725 cm⁻¹.[5][6] Characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |

Synthesis Workflow

The synthesis of this compound is commonly achieved through the nitration of a suitable precursor. The following diagram illustrates a logical workflow for its synthesis via the direct nitration of indoline-2-carboxylic acid.

Caption: Synthetic workflow for this compound.

This in-depth guide provides a foundational understanding of the physical characteristics of this compound, equipping researchers with the necessary data and methodologies for its effective use in scientific research and drug development.

References

An In-depth Technical Guide on the Solubility of 6-nitro-1H-indole-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-nitro-1H-indole-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility, and outlines detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The presence of a carboxylic acid group, a nitro group, and the indole ring structure dictates its polarity and potential for hydrogen bonding.

Based on its structure, this compound is expected to be a solid at room temperature. The carboxylic acid group suggests that its solubility will be highly dependent on the pH of aqueous solutions; in basic media, it will deprotonate to form a more soluble carboxylate salt.[1] In organic solvents, its solubility is predicted to be higher in polar organic solvents. It is likely to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, and methanol.[2][3] Conversely, its solubility in non-polar solvents is expected to be limited.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Hexane |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing synthetic reactions to formulating drug delivery systems. Below are detailed methodologies for key experiments to determine the solubility of this compound.

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[4][5]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Sealed, inert containers (e.g., glass vials)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully remove an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

This method provides a rapid, albeit non-quantitative, assessment of solubility in various solvents.[8][9][10]

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents of varying polarities

-

Small test tubes

-

Spatula

-

Vortex mixer

Methodology:

-

Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a small test tube.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for approximately 60 seconds.

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

-

Classification:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant amount of the compound dissolves.

-

-

Record Keeping: Record the observations for each solvent tested.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, its structural features suggest a preference for polar organic solvents. For applications in drug development, synthesis, and other research areas, it is imperative to experimentally determine its solubility in relevant solvent systems. The detailed protocols provided in this guide for the shake-flask method and qualitative assessment offer robust frameworks for generating this critical data. The presented workflow and data table template are designed to aid researchers in the systematic determination and recording of the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

Chiral Synthesis of (S)-6-nitroindoline-2-carboxylic Acid from L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (S)-6-nitroindoline-2-carboxylic acid, a key building block in the development of various therapeutic agents, starting from the readily available chiral precursor, L-phenylalanine.[1][2][3] This enantioselective approach is crucial for pharmaceutical applications where the stereochemistry of a molecule is often vital for its biological activity.[2][4] The synthesis leverages the inherent chirality of L-phenylalanine to produce the desired (S)-enantiomer with high enantiomeric excess.[1][5][6]

Comparative Analysis of Synthetic Strategies

The synthesis of 6-nitroindoline-2-carboxylic acid can be achieved through several methods, with the chiral pool approach from L-phenylalanine offering the distinct advantage of producing an enantiomerically pure product.[1] An alternative, more direct method involves the nitration of indoline-2-carboxylic acid; however, this typically results in a mixture of 5-nitro and 6-nitro isomers and does not preserve chirality.[1][2][3] The Fischer indole synthesis represents a classical but lower-yielding route.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step chiral synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine. This approach involves three key transformations: nitration, bromination, and intramolecular cyclization.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Nitration | L-phenylalanine | Urea nitrate/H₂SO₄ or HNO₃/H₂SO₄ | 2,4-dinitro-L-phenylalanine | 75.7% (one-pot) or 81% | >99.5% | [3][6] |

| 2 | Bromination | 2,4-dinitro-L-phenylalanine | Tribromoisocyanuric acid (TBCA), H₂SO₄ | 2-bromo-4-nitro-L-phenylalanine | 73% | >99.5% | [3] |

| 3 | Intramolecular Cyclization | 2-bromo-4-nitro-L-phenylalanine | H₂O, K₂CO₃, CuCl (cat.) | (S)-6-nitroindoline-2-carboxylic acid | 91% | >99.5% | [3] |

| Overall | Chiral Synthesis | L-phenylalanine | - | (S)-6-nitroindoline-2-carboxylic acid | ~53% | >99.5% | [1][3] |

Experimental Workflow

The following diagram illustrates the synthetic pathway from L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid.

Caption: Chiral synthesis workflow from L-phenylalanine.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic procedures.[3][4]

Step 1: Nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine

-

Preparation: In a flask equipped with a stirrer, cool concentrated sulfuric acid to 0 °C.

-

Addition of L-phenylalanine: Slowly add L-phenylalanine to the cooled sulfuric acid while ensuring the temperature is maintained below 5 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, keeping the internal temperature between 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The resulting precipitate, 2,4-dinitro-L-phenylalanine, is collected by filtration.

-

Purification: Wash the collected solid with cold water until the washings are neutral. Dry the product under a vacuum.

Step 2: Bromination of 2,4-dinitro-L-phenylalanine to 2-bromo-4-nitro-L-phenylalanine

-

Dissolution: Dissolve the 2,4-dinitro-L-phenylalanine obtained from the previous step in concentrated sulfuric acid.

-

Brominating Agent Addition: Add tribromoisocyanuric acid (TBCA) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 5 hours at room temperature.

-

Workup: Carefully pour the reaction mixture onto ice.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[4]

Step 3: Intramolecular Cyclization to (S)-6-nitroindoline-2-carboxylic acid

-

Reaction Setup: To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine from the previous step.

-

Catalyst Addition: Add a catalytic amount of copper(I) chloride to the mixture.

-

Cyclization: Reflux the reaction mixture for 4 hours.

-

Workup: Cool the reaction mixture and filter to remove any solid residues.

-

Acidification: Acidify the filtrate to a pH of 3-4 using 1 M HCl to precipitate the product.

-

Isolation and Purification: Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to yield (S)-6-nitroindoline-2-carboxylic acid.[4]

Signaling Pathways and Logical Relationships

The synthetic strategy relies on a logical sequence of chemical transformations designed to build the target molecule while preserving the stereochemistry of the starting material.

Caption: Logical flow of the chiral synthesis.

This guide provides the essential technical details for the successful synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine. The presented protocols and data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-nitro-1H-indole-2-carboxylic acid

Introduction

6-nitro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds. This document provides a detailed experimental protocol for a multi-step synthesis of this compound, commencing with the nitration of indoline-2-carboxylic acid. The protocol is designed for researchers and scientists in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process:

-

Nitration: Direct nitration of indoline-2-carboxylic acid to selectively introduce a nitro group at the C-6 position of the indoline ring.

-

Esterification: Conversion of the resulting 6-nitroindoline-2-carboxylic acid to its methyl ester to protect the carboxylic acid and facilitate the subsequent dehydrogenation.

-

Dehydrogenation (Aromatization): Oxidation of the indoline ring to an indole ring using a suitable dehydrogenating agent.

-

Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | 6-nitroindoline-2-carboxylic acid | indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% (for 6-nitro isomer)[1] |

| 2 | Methyl 6-nitroindoline-2-carboxylate | 6-nitroindoline-2-carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | High |

| 3 | Methyl 6-nitro-1H-indole-2-carboxylate | Methyl 6-nitroindoline-2-carboxylate | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not specified |

| 4 | This compound | Methyl 6-nitro-1H-indole-2-carboxylate | NaOH or KOH, H₂O/Methanol | High |

Experimental Protocols

Step 1: Synthesis of 6-nitroindoline-2-carboxylic acid

This procedure is adapted from the direct nitration of indoline-2-carboxylic acid.[1][2]

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d 1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

-

Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution, maintaining the temperature between -20 °C and -10 °C.[1]

-

After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.[1]

-

Pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1][2]

-

Adjust the pH of the aqueous phase to 4.5–5.0 using an aqueous sodium hydroxide solution.[1]

-

Extract the product from the pH-adjusted aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate

This is a standard Fischer esterification.

Materials:

-

6-nitroindoline-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

This step involves the dehydrogenation of the indoline ring.[3]

Materials:

-

Methyl 6-nitroindoline-2-carboxylate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

-

Add DDQ (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the hydroquinone byproduct.

-

Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate) to remove any remaining impurities.

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-nitro-1H-indole-2-carboxylate.

Step 4: Synthesis of this compound

This is a standard ester hydrolysis (saponification).

Materials:

-

Methyl 6-nitro-1H-indole-2-carboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve methyl 6-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol for the Purification of 6-nitro-1H-indole-2-carboxylic acid by Recrystallization

Introduction

6-nitro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The purity of this compound is crucial for subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development. The protocol is based on general principles for the purification of aromatic nitro compounds and carboxylic acids, as specific quantitative data for this compound is not extensively available in public literature.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the crude solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor or behind as insoluble material.

Potential Impurities

Common impurities in crude this compound may include unreacted starting materials, regioisomers such as 5-nitro-1H-indole-2-carboxylic acid formed during nitration, and other byproducts from the synthesis process.[1] A dark coloration of the crude product often suggests the presence of such impurities.[1]

Solvent Selection

The choice of solvent is a critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should meet the following criteria:

-

High solubility for the target compound at elevated temperatures and low solubility at room temperature.

-

Does not react with the compound.

-

Boiling point is low enough for easy removal from the purified crystals.

-

Boiling point is not so low that evaporation occurs too quickly from the hot solution.

-

Provides a significant difference in solubility for the compound versus its impurities.

Based on the properties of related compounds like 6-nitroindoline-2-carboxylic acid, a mixture of ethanol and water is a promising solvent system to investigate.[1] Other polar organic solvents such as methanol or ethyl acetate, potentially in combination with an anti-solvent like water or hexane, could also be suitable.[1][2] A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes should be optimized for the specific crude sample.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask.

-

Add a small volume of the chosen solvent (e.g., ethanol).

-

Gently heat the mixture to the boiling point of the solvent while stirring.

-

Continue to add the solvent portion-wise until the solid just dissolves. If using a solvent mixture like ethanol/water, dissolve the solid in the more soluble solvent (ethanol) first, and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

-

-

Decolorization (Optional):

-

If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

-

Hot Filtration:

-

If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

-

Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the formation of larger, purer crystals.

-

Crystal formation should begin as the solution cools and the solubility of the compound decreases.

-

-

Maximizing Yield:

-

Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Ensure the filter paper is properly seated and wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

-

-

Washing:

-

Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.

-

-

Drying:

-

Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, by transferring them to a watch glass to air dry, or by placing them in a vacuum oven at a moderate temperature.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound based on typical results for analogous compounds. This data should be determined experimentally for each specific case.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Dark yellow to brownish solid | Light yellow crystalline solid |

| Purity (by HPLC) | ~90% | >98% |

| Melting Point | Broad range | Sharp, ~304-305 °C (for the indole)[3] |

| Typical Recovery Yield | N/A | 70-90% |

| Recrystallization Solvent | N/A | Ethanol/Water (e.g., 3:1 v/v) |

| Solvent Volume | N/A | ~10-20 mL per gram of crude product |

| Dissolution Temperature | N/A | Boiling point of the solvent mixture |

| Crystallization Time | N/A | 1-2 hours at room temperature, plus 30 min in ice bath |

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization process.

References

Application Notes and Protocols: 6-Nitro-1H-indole-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid indole scaffold, combined with the electronic properties of the nitro group and the reactivity of the carboxylic acid, makes it a valuable starting material for the synthesis of a wide range of potent therapeutic agents. The nitro group can be a key pharmacophoric element or a precursor to an amino group for further molecular elaboration.

This document provides detailed application notes on the use of this compound and its derivatives in several key therapeutic areas. It includes summaries of quantitative biological data, detailed experimental protocols for the synthesis of key intermediates and final compounds, and protocols for relevant biological assays to facilitate further research and development.

Application 1: Precursor for Potent Antitumor Agents (Duocarmycin and CC-1065 Analogs)

The enantiomerically pure (S)-form of this compound is a pivotal intermediate in the total synthesis of analogs of the duocarmycin and CC-1065 families of natural products.[1] These compounds are exceptionally potent cytotoxic agents that derive their biological activity from a sequence-selective alkylation of DNA in the minor groove, leading to cell death.[2][3] The modular synthesis allows for the creation of diverse analogs to optimize potency and pharmacological properties.[2]

Quantitative Data: Cytotoxicity of Duocarmycin Analogs

The following table summarizes the cytotoxic activity of representative duocarmycin analogs, highlighting their potent antitumor effects.

| Compound Class | Cell Line | Cytotoxicity (IC50) | Reference |

| Duocarmycin SA | U-138 MG (Glioblastoma) | 0.4 nM | [4] |

| Duocarmycin SA | P388 (Murine Leukemia) | 10 pM | [4] |

| seco-DUBA | SK-BR-3 (Breast Cancer) | < 1 nM | [5] |

| MeCTI-PDE2 (CC-1065 Analog) | L1210 (Leukemia) | 7 pM | [6] |

| (+)-CBI-TMI (Duocarmycin Analog) | L1210 (Leukemia) | 20 pM | [7] |

Experimental Protocols

Protocol 1: Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

This protocol describes the synthesis of the key chiral intermediate starting from L-phenylalanine.[2][8]

-

Nitration of L-phenylalanine:

-

Cool a stirred solution of concentrated sulfuric acid to 0 °C.

-

Slowly add L-phenylalanine while maintaining the temperature below 5 °C.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-

After the addition is complete, stir for an additional hour at 0-5 °C.

-

Pour the reaction mixture onto crushed ice. The resulting precipitate (2,4-dinitro-L-phenylalanine) is collected by filtration, washed with cold water until neutral, and dried under vacuum.[2]

-

-

Intramolecular Cyclization:

-

Dissolve the 2,4-dinitro-L-phenylalanine from the previous step in a suitable solvent like dioxane.[9]

-

Add a base, such as sodium hydroxide, to catalyze the intramolecular nucleophilic aromatic substitution.[9]

-

Heat the reaction mixture to ensure completion.

-

After cooling, acidify the mixture to precipitate the product.

-

Collect the (S)-6-nitroindoline-2-carboxylic acid by filtration, wash, and purify by recrystallization if necessary.[1]

-

Protocol 2: Generalized Synthesis of a seco-Duocarmycin Analog

This protocol outlines the coupling of the indole core with a DNA alkylating subunit.[2]

-

Activation of Carboxylic Acid:

-

Dissolve (S)-6-nitroindoline-2-carboxylic acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).

-

Stir the mixture at room temperature for 1-2 hours to form the activated ester.[2]

-

-

Amide Coupling:

-

To the solution containing the activated ester, add the amine-containing precursor of the DNA alkylating subunit (e.g., a cyclopropylpyrroloindole (CPI) moiety).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[2]

-

-

Work-up and Purification:

-

Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts.

-

Purify the resulting nitro-duocarmycin analog by column chromatography.

-

-

Final Reduction:

-

Dissolve the purified nitro-duocarmycin analog in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Perform a reduction of the nitro group to an amine, for example, by catalytic hydrogenation using Pd/C, to yield the final active compound.[2]

-

Protocol 3: Cytotoxicity Determination by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

-

Cell Seeding: Seed cancer cells (e.g., 2,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Expose the cells to serial dilutions of the synthesized duocarmycin analog (e.g., from 1 pM to 1 µM) for 72-96 hours. Include a solvent control (e.g., DMSO).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Diagrams

Caption: Synthetic workflow for duocarmycin analogs.

Caption: Mechanism of action for duocarmycin analogs.

Application 2: Scaffolds for Enzyme Inhibitors

Derivatives of nitro-substituted indole-2-carboxylic acids have been identified as potent inhibitors of various enzymes, making this scaffold attractive for developing drugs against viral diseases and metabolic disorders.

Target 1: HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. Derivatives of 5-nitroindole-2-carboxylic acid have shown significant inhibitory effects.

Target 2: Fructose-1,6-bisphosphatase (FBPase)

FBPase is a rate-controlling enzyme in gluconeogenesis. Its inhibition is a potential therapeutic approach for managing type 2 diabetes. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of FBPase.[11]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Reported Activity | Reference |

| 5-Nitroindole-2-carboxylic acid derivative | HIV-1 Integrase | IC50 = 3.11 µM | |

| 7-Nitro-1H-indole-2-carboxylic acid derivative | Fructose-1,6-bisphosphatase | IC50 = 0.99 µM |

Experimental Protocols

Protocol 4: HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay measures the integration of a donor DNA strand into a target DNA strand, catalyzed by HIV-1 integrase.[12]

-

Plate Preparation: Use a streptavidin-coated 96-well plate. Coat the wells with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in reaction buffer) to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA, which has a specific 3'-end modification (e.g., digoxigenin), to initiate the strand transfer reaction. Incubate at 37 °C for 30-60 minutes.

-

Detection: Wash the plate to remove unbound reagents. Add an HRP-labeled antibody directed against the TS 3'-end modification.

-

Signal Generation: After another wash step, add a TMB substrate. The HRP enzyme will convert the substrate, producing a blue color.

-

Quantification: Stop the reaction with an acid solution (e.g., H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value from the dose-response curve.[12]

Protocol 5: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay (Spectrophotometric)

This assay measures FBPase activity by coupling the reaction product to other enzymes that result in a change in NADP⁺ absorbance.[13]

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris buffer, MgCl₂, (NH₄)₂SO₄, EDTA, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Inhibitor and Enzyme Addition: Add the test compound at various concentrations and a specific amount of purified FBPase. Equilibrate the mixture at 30 °C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate (FBP).

-

Measurement: Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH production is proportional to the FBPase activity. Calculate the percent inhibition caused by the test compound at each concentration and determine the IC50 value.[13]

Diagrams

Caption: Inhibition of HIV-1 Integrase.

Caption: Inhibition of Fructose-1,6-bisphosphatase (FBPase).

Application 3: Antimicrobial Agents

The 6-nitroindole scaffold is a valuable starting point for the development of antimicrobial agents. Quinolone carboxylic acids containing a nitro group, synthesized from related precursors, have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds often target essential bacterial enzymes like DNA gyrase.[8]

Quantitative Data: Antimycobacterial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) of 6-nitroquinolone-3-carboxylic acid derivatives against M. tuberculosis.

| Compound | MIC against MTB H37Rv (µM) | MIC against MDR-TB (µM) | Reference |

| 8c | 0.08 | 0.16 | [8] |

Experimental Protocol

Protocol 6: Antimycobacterial MIC Determination by Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[11]

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth directly in a 96-well microplate.

-

Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to the final desired concentration in the broth.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plates and incubate at 37 °C for 7 days.[11]

-

Resazurin Addition: After the incubation period, add a sterile resazurin solution to each well.[14]

-

Second Incubation: Re-incubate the plates for 24-48 hours at 37 °C.

-

MIC Determination: Observe the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[11][14]

Diagram

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of duocarmycin and CC-1065 analogues containing modifications in the subunit linking amide - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Biological Activity of Nitroindole Derivatives

Introduction

The nitroindole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] The electron-withdrawing properties of the nitro group modulate the electronic characteristics of the indole ring, influencing the binding interactions of its derivatives with various biological targets.[1] These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of specific enzymes like neuronal nitric oxide synthase (nNOS).[1][2]

This document provides detailed application notes and experimental protocols for assessing the key biological activities of nitroindole derivatives, intended for researchers, scientists, and professionals in drug development.

Anticancer Activity

Nitroindole derivatives, particularly those substituted at the 5- and 7-positions, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][3] A primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes, such as c-Myc.[1][3][4] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein, cell cycle arrest, and apoptosis.[3][4] Additionally, some derivatives induce anticancer effects by increasing intracellular reactive oxygen species (ROS).[3][4]

Data Presentation: Anticancer Efficacy

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.[3]

| Compound | Chemical Structure (Illustrative) | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) | Reference |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 | [3][4] |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 | [3][4] |

| Compound 12 | Pyrrolidine-substituted 5-nitroindole | > 50 | < 10 | [3] |

-

IC50 (Half-maximal inhibitory concentration): Concentration required to inhibit cell proliferation by 50%.

-

DC50: Concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.[3]

Experimental Workflow for Anticancer Evaluation

A typical workflow for screening and characterizing the anticancer properties of nitroindole derivatives involves a series of biophysical and cell-based assays.

Signaling Pathways

1. c-Myc Downregulation Pathway: Nitroindole derivatives can bind to and stabilize the G-quadruplex structure in the c-Myc promoter, preventing transcription.[3] This leads to reduced c-Myc protein levels, disrupting the cell cycle and inducing apoptosis.[2][3]

2. ROS-Induced Apoptosis Pathway: Certain 5-nitroindole compounds increase intracellular ROS levels, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[3]

Experimental Protocols

1. Cell Viability (MTT) Assay This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2]

-

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Nitroindole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well tissue culture plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the nitroindole test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][3]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

2. c-Myc G-Quadruplex Binding (FID) Assay This assay determines the binding of a compound to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe.[3]

-

Materials:

-

c-Myc G-quadruplex-forming oligonucleotide

-

Thiazole Orange (TO) fluorescent dye

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4) with KCl (e.g., 100 mM)

-

Nitroindole test compounds

-

96-well black microplate

-

Fluorometer

-

-

Protocol:

-

Oligonucleotide Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer. Anneal to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.[3]

-

Assay Setup: In a 96-well plate, add the annealed oligonucleotide and Thiazole Orange to each well.

-

Compound Addition: Add varying concentrations of the nitroindole test compound.

-

Incubation: Incubate at room temperature to allow for binding equilibrium.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 501 nm, emission at 539 nm).[5]

-

Data Analysis: The displacement of TO by the test compound results in a decrease in fluorescence. Calculate the DC50 value, which is the compound concentration required to reduce the initial fluorescence by 50%.[3]

-

3. Cell Cycle Analysis by Flow Cytometry This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[1][3]

-

Materials:

-

Cancer cell line

-

Nitroindole test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

-

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 concentration) for 24-48 hours.[1][3]

-

Cell Harvesting: Harvest the cells by trypsinization, collect them, and wash with PBS.[3]

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[3] Determine the percentage of cells in the sub-G1, G1, S, and G2/M phases based on fluorescence intensity. An increase in the sub-G1 population is indicative of apoptosis.[4]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition